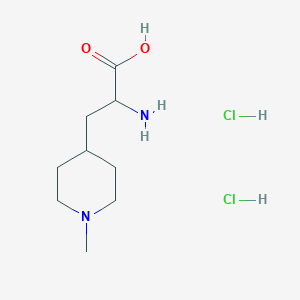
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride” is a compound with the CAS Number: 1481318-77-7 . It has a molecular weight of 186.25 and is stored at room temperature . The compound is in powder form . It was originally identified in the venom of the predatory snail Conus spp.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 186.25 .科学的研究の応用
Chemistry and Biological Activities
Research has identified various phenolic compounds, including Chlorogenic Acid (CGA), which exhibit significant biological and pharmacological effects. These compounds are abundant in green coffee extracts and tea. CGA, in particular, has been shown to possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulating properties. Studies have indicated that CGA could regulate lipid metabolism and glucose in metabolic-related disorders, suggesting its potential in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Moreover, CGA's hepatoprotective effects have been observed in animals subjected to chemical or lipopolysaccharide-induced injuries, with its hypocholesterolemic influence potentially arising from altered nutrient metabolism, including amino acids, glucose, and fatty acids. This review highlights the necessity for further research on CGA to fully understand its biological and pharmacological effects, thereby enabling its practical use as a natural food additive to substitute synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Environmental Impact and Biodegradation
Concerns have been raised about the environmental presence and potential lethal effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on non-target organisms. Research has shown that 2,4-D, widely used in agriculture, can cause toxic effects depending on the dose, frequency of exposure, and susceptibility of the host. The review critically evaluates the environmental fate, behavior, and eco-toxicological effects of 2,4-D, demonstrating its low concentration in surface waters in high-use regions. High concentrations have been detected in soil, air, and surface water around crop fields, suggesting the need for localized mitigation strategies to prevent environmental entry. The public may frequently be exposed to 2,4-D due to its application on home lawns and public parks. Various studies suggest sensitivity to 2,4-D exposure across several species and trophic levels, indicating the need for further exploration of its environmental impact, especially concerning low-level continuous exposure (Islam et al., 2017).
特性
IUPAC Name |
2-amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11-4-2-7(3-5-11)6-8(10)9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSSWYMOXBPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

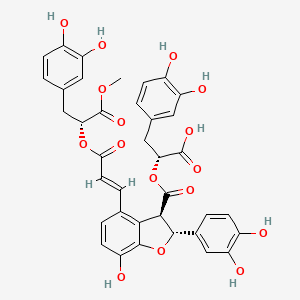
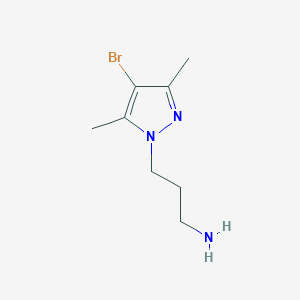
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727509.png)

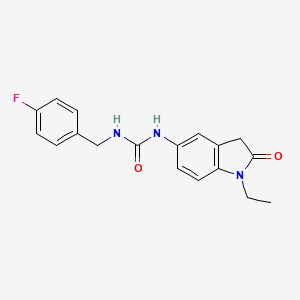

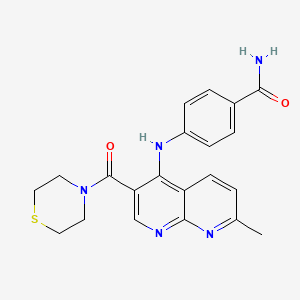

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)
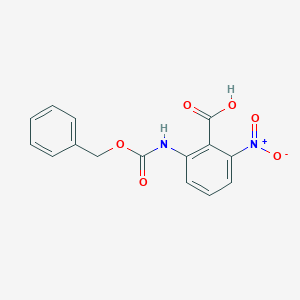
![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)
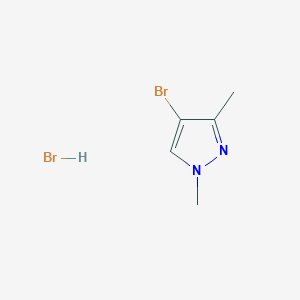
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)